9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis-
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Overview
Description
9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- is a synthetic compound that belongs to the family of anthracenediones. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cell survival.
Biochemical And Physiological Effects
The biochemical and physiological effects of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to reduce inflammation and improve insulin sensitivity.
Advantages And Limitations For Lab Experiments
The advantages of using 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- in lab experiments include its potent anti-tumor and anti-inflammatory properties, as well as its ability to inhibit various signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis-. One direction is to further investigate its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is to study its safety and efficacy in animal models and clinical trials. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- involves the reaction of 9,10-anthracenedione with 7-oxo-7H-benz(de)anthracene-3,9-diamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- has been extensively studied for its potential use in scientific research applications. This compound has been shown to have anti-tumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
129-22-6 |
---|---|
Product Name |
9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- |
Molecular Formula |
C45H24N2O5 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
1-[[3-[(9,10-dioxoanthracen-1-yl)amino]-7-oxobenzo[a]phenalen-9-yl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C45H24N2O5/c48-41-26-8-1-3-10-28(26)44(51)39-32(41)14-6-16-36(39)46-23-18-19-24-25-20-21-35(30-12-5-13-31(38(25)30)43(50)34(24)22-23)47-37-17-7-15-33-40(37)45(52)29-11-4-2-9-27(29)42(33)49/h1-22,46-47H |
InChI Key |
HJWRIENCONWZPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C(C=C4)C6=C7C(=C(C=C6)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O)C=CC=C7C5=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C(C=C4)C6=C7C(=C(C=C6)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O)C=CC=C7C5=O |
Other CAS RN |
129-22-6 |
Origin of Product |
United States |
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